2-Ethoxyethanethiol
Overview
Description
2-Ethoxyethanethiol, also known as 2-ethoxyethane-1-thiol, is an organic compound with the molecular formula C4H10OS. It is a thiol, characterized by the presence of a sulfur-hydrogen (–SH) group, and an ether, containing an oxygen atom connected to two alkyl or aryl groups. This compound is known for its distinctive odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxyethanethiol can be synthesized through the reaction of 2-chloroethanol with sodium hydrosulfide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize production efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. This reaction is facilitated by oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced back to its thiol form from disulfides using reducing agents like dithiothreitol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile, replacing a leaving group in another molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; mild to moderate temperatures.
Reduction: Dithiothreitol, sodium borohydride; ambient temperature.
Substitution: Alkyl halides, bases like sodium hydroxide; room temperature to slightly elevated temperatures.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
2-Ethoxyethanethiol is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: The compound is employed in studies involving thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Medicine: Research into thiol-containing compounds like this compound explores their potential as antioxidants and their role in redox biology.
Mechanism of Action
The mechanism of action of 2-Ethoxyethanethiol involves its thiol group, which can undergo redox reactions. The thiol group can donate or accept electrons, making it a key player in redox biology. It can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. The compound’s ability to participate in nucleophilic substitution reactions also makes it valuable in synthetic chemistry .
Comparison with Similar Compounds
Ethanethiol: Similar in structure but lacks the ethoxy group.
2-Methoxyethanethiol: Contains a methoxy group instead of an ethoxy group.
2-Propoxyethanethiol: Contains a propoxy group instead of an ethoxy group.
Uniqueness: 2-Ethoxyethanethiol is unique due to its combination of a thiol and an ether group, which imparts distinct chemical properties. The presence of the ethoxy group increases its solubility in organic solvents and influences its reactivity compared to simpler thiols like ethanethiol .
Properties
IUPAC Name |
2-ethoxyethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-2-5-3-4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHZEAOYIJBZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169639 | |
Record name | 2-Ethoxyethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17362-04-8 | |
Record name | 2-Ethoxyethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17362-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxyethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHOXYETHANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT795DE88E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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